Bosutinib

Catalog No.
S547872
CAS No.
380843-75-4
M.F
C26H29Cl2N5O3
M. Wt
530.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bosutinib

CAS Number

380843-75-4

Product Name

Bosutinib

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C26H29Cl2N5O3

Molecular Weight

530.4 g/mol

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)

InChI Key

UBPYILGKFZZVDX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SKI606; SKI 606; SK-I606. Bosutinib; Brand name: Bosulif.

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

Description

The exact mass of the compound Bosutinib is 529.16475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of aminoquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chronic Myeloid Leukemia (CML)

One of the most well-established areas of Bosutinib research is in Chronic Myeloid Leukemia (CML). CML is a type of blood cancer characterized by the uncontrolled growth of white blood cells due to a specific genetic mutation. Bosutinib acts by targeting the BCR-ABL fusion protein, a key driver of CML, thereby hindering the growth and survival of leukemic cells. Several clinical trials have demonstrated the efficacy of Bosutinib in patients with CML who are resistant to or intolerant of other TKIs [].

Other Areas of Research

Beyond CML, ongoing scientific research is exploring the potential applications of Bosutinib in other malignancies. These include:

  • Acute lymphoblastic leukemia (ALL): Studies are investigating the effectiveness of Bosutinib in combination with other therapies for treating ALL, particularly in patients with specific genetic mutations [].
  • Solid tumors: Research is underway to evaluate the potential of Bosutinib in treating various solid tumors, such as lung cancer, gastrointestinal malignancies, and melanoma. The focus is on understanding how Bosutinib might interact with specific signaling pathways within these cancers [, ].

Bosutinib is a small molecule compound classified as a dual inhibitor of BCR-ABL and Src tyrosine kinases. Its chemical structure is represented by the formula C26H29Cl2N5O3C_{26}H_{29}Cl_2N_5O_3, with a molar mass of approximately 530.45 g/mol. It is primarily indicated for the treatment of chronic myelogenous leukemia, particularly in patients who are Philadelphia chromosome-positive and have shown resistance or intolerance to prior therapies. Bosutinib was first synthesized by Wyeth and is marketed under the brand name Bosulif by Pfizer .

Bosutinib functions as a dual BCR-ABL and Src tyrosine kinase inhibitor. The BCR-ABL protein is a key driver of CML development. Bosutinib binds to the ATP-binding pocket of BCR-ABL, hindering its ability to transfer phosphate groups and thereby halting uncontrolled cell growth. Additionally, Bosutinib inhibits Src kinase, another signaling molecule involved in tumorigenesis []. This dual targeting approach makes Bosutinib effective against CML cells resistant to other TKIs.

Bosutinib acts as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, which is pivotal in the pathogenesis of chronic myelogenous leukemia. The compound also inhibits Src family kinases, including Src, Lyn, and Hck. The mechanism involves binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival .

The synthesis of Bosutinib involves several key steps:

  • Formation of Quinoline Derivative: Starting from appropriate precursors, a quinoline framework is constructed.
  • Alkylation: The quinoline derivative undergoes alkylation with a suitable alkoxy group to introduce the 7-alkoxy moiety.
  • Amination: A dichloroaniline derivative is introduced through an amination reaction to form the final compound.
  • Purification: The crude product is purified using chromatographic techniques to yield Bosutinib in high purity .

Bosutinib's primary application is in oncology, specifically for treating chronic myelogenous leukemia in patients who have either developed resistance or are intolerant to other treatments like imatinib. It has been approved by regulatory agencies such as the U.S. Food and Drug Administration and the European Medicines Agency since 2012 and 2013, respectively . Additionally, its dual inhibition mechanism may provide therapeutic avenues in other malignancies that exhibit similar tyrosine kinase dependencies.

Bosutinib's pharmacokinetics are significantly influenced by its interactions with other drugs:

  • Metabolism: It is primarily metabolized by cytochrome P450 enzyme CYP3A4, leading to potential drug-drug interactions with both inhibitors and inducers of this enzyme.
  • P-glycoprotein: Bosutinib acts as both a substrate and an inhibitor of P-glycoprotein, affecting the absorption and distribution of co-administered medications .
  • Adverse Reactions: Common side effects include gastrointestinal disturbances (diarrhea, nausea), hematologic abnormalities (thrombocytopenia), and liver enzyme elevations .

Bosutinib belongs to a class of drugs known as tyrosine kinase inhibitors. Here are some similar compounds:

Compound NameMechanism of ActionIndicationsUnique Features
ImatinibBCR-ABL inhibitorChronic myelogenous leukemiaFirst-in-class; well-established efficacy
NilotinibBCR-ABL inhibitorChronic myelogenous leukemiaMore potent against certain mutations
DasatinibDual BCR-ABL/Src inhibitorChronic myelogenous leukemiaEffective against T315I mutation
PonatinibPan-BCR-ABL inhibitorChronic myelogenous leukemiaEffective against resistant mutations

Uniqueness of Bosutinib

Bosutinib stands out due to its dual inhibitory action on both BCR-ABL and Src family kinases, which may enhance its effectiveness in overcoming resistance mechanisms associated with other therapies. Its distinct profile allows it to be effective against certain imatinib-resistant forms while having a different side effect profile compared to other inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

529.1647452 g/mol

Monoisotopic Mass

529.1647452 g/mol

Heavy Atom Count

36

Appearance

Pale yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5018V4AEZ0

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (90.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Bosutinib is indicated for the treatment of adult and pediatric patients 1 year of age and older with chronic phase Philadelphia chromosome-positive chronic myelogenous leukemia that is newly diagnosed or resistant or intolerant to prior therapy. It is also indicated for the treatment of adult patients with accelerated or blast phase Philadelphia chromosome-positive chronic myelogenous leukemia that is newly diagnosed or resistant or intolerant to prior therapy.
FDA Label
Bosulif is indicated for the treatment of adult patients with: newly�diagnosed chronic phase (CP) Philadelphia chromosome-positive chronic myelogenous leukaemia (Ph+ CML). CP, accelerated phase (AP), and blast phase (BP) Ph+ CML previously treated with one or more tyrosine kinase inhibitor(s) [TKI(s)] and for whom imatinib, nilotinib and dasatinib are not considered appropriate treatment options.
Treatment of chronic myeloid leukaemia (CML)

Livertox Summary

Bosutinib is a dual kinase inhibitor of both the BCR-ABL and Src tyrosine kinases and is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia. Bosutinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Bosutinib
US Brand Name(s): Bosulif
FDA Approval: Yes
Bosutinib is approved to treat: Chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. It is used: In adults with newly diagnosed chronic phase CML. This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that bosutinib provides a clinical benefit in these patients.
In adults with chronic phase, accelerated phase , or blastic phase CML that cannot be treated with or that did not respond to other treatment.
Bosutinib is also being studied in the treatment of other types of cancer.

Pharmacology

Bosutinib is a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity. Unlike imatinib, bosutinib inhibits the autophosphorylation of both Abl and Src kinases, resulting in inhibition of cell growth and apoptosis. Because of the dual mechanism of action, this agent may have activity in resistant CML disease, other myeloid malignancies and solid tumors. Abl kinase is upregulated in the presence of the abnormal Bcr-abl fusion protein which is commonly associated with chronic myeloid leukemia (CML). Overexpression of specific Src kinases is also associated with the imatinib-resistant CML phenotype.

ATC Code

L01XE14
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE14 - Bosutini

Mechanism of Action

Bosutinib is a tyrosine kinase inhibitor. Bosutinib inhibits the BCR-ABL kinase that promotes CML; it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck. Bosutinib inhibited 16 of 18 imatinib-resistant forms of BCR-ABL kinase expressed in murine myeloid cell lines. Bosutinib did not inhibit the T315I and V299L mutant cells.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
SRC family
SRC [HSA:6714] [KO:K05704]

Pictograms

Irritant

Irritant

Other CAS

380843-75-4

Absorption Distribution and Excretion

Bosutinib exhibits dose-proportional increases in Cmax and AUC over the oral dose range of 200 to 800 mg (0.33 to 1.3 times the maximum approved recommended dosage of 600 mg). Bosutinib steady-state Cmax was 127 ng/mL (31%), Ctrough was 68 ng/mL (39%) and AUC was 2370 ng•h/mL (34%) following multiple oral doses of bosutinib 400 mg. Bosutinib steady-state Cmax was 171 ng/mL (38%), Ctrough was 91 ng/mL (42%) and AUC was 3150 ng•h/mL (38%) following multiple oral doses of bosutinib 500 mg. No clinically significant differences in the pharmacokinetics of bosutinib were observed following administration of either the tablet or capsule dosage forms of bosutinib at the same dose, under fed conditions. The median bosutinib (minimum, maximum) tmax was 6.0 (6.0, 6.0) hours following oral administration of a single oral dose of bosutinib 500 mg with food. The absolute bioavailability was 34% in healthy subjects. Bosutinib Cmax increased 1.8-fold and AUC increased 1.7-fold when bosutinib tablets were given with a high-fat meal to healthy subjects compared to administration under fasted conditions. Bosutinib Cmax increased 1.6-fold and AUC increased 1.5-fold when bosutinib capsules were given with a high-fat meal to healthy subjects compared to administration under fasted conditions. The high-fat meal (800-1000 total calories) consisted of approximately 150 protein calories, 250 carbohydrate calories, and 500-600 fat calories.
Following a single oral dose of [14C] radiolabeled bosutinib without food, 91.3% of the dose was recovered in feces and 3.3% of the dose was recovered in urine.
The mean (SD) apparent bosutinib volume of distribution is 6080 ± 1230 L after an oral dose of 500 mg of bosutinib.
The mean (SD) apparent clearance was 189 ± 48 L/h following a single oral dose of bosutinib.

Metabolism Metabolites

Bosutinib is primarily metabolized by CYP3A4. The major circulating metabolites identified in plasma are oxydechlorinated (M2) bosutinib (19% of parent exposure) and N-desmethylated (M5) bosutinib (25% of parent exposure), with bosutinib N-oxide (M6) as a minor circulating metabolite. All the metabolites were deemed inactive.

Wikipedia

Bosutinib
Chloroacetyl_chloride

Biological Half Life

The mean (SD) bosutinib terminal phase elimination half-life (t1/2) was 22.5 ± 1.7 hours following a single oral dose of bosutinib.

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1. Cortes JE, Gambacorti-Passerini C, Deininger MW, Mauro MJ, Chuah C, Kim DW, Dyagil I, Glushko N, Milojkovic D, le Coutre P, Garcia-Gutierrez V, Reilly L, Jeynes-Ellis A, Leip E, Bardy-Bouxin N, Hochhaus A, Brümmendorf TH. Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial. J Clin Oncol. 2018 Jan 20;36(3):231-237. doi: 10.1200/JCO.2017.74.7162. Epub 2017 Nov 1. PMID: 29091516; PMCID: PMC5966023.

2. Gambacorti-Passerini C, le Coutre P, Piazza R. The role of bosutinib in the treatment of chronic myeloid leukemia. Future Oncol. 2020 Jan;16(2):4395-4408. doi: 10.2217/fon-2019-0555. Epub 2019 Dec 13. PMID: 31833784.

3. Isfort S, Crysandt M, Gezer D, Koschmieder S, Brümmendorf TH, Wolf D. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Recent Results Cancer Res. 2018;212:87-108. doi: 10.1007/978-3-319-91439-8_4. PMID: 30069626.

4. Abbas R, Hsyu PH. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clin Pharmacokinet. 2016 Oct;55(10):1191-1204. doi: 10.1007/s40262-016-0391-6. PMID: 27113346.

5. Gover-Proaktor A, Granot G, Pasmanik-Chor M, Pasvolsky O, Shapira S, Raz O, Raanani P, Leader A. Bosutinib, dasatinib, imatinib, nilotinib, and ponatinib differentially affect the vascular molecular pathways and functionality of human endothelial cells. Leuk Lymphoma. 2019 Jan;60(1):189-199. doi: 10.1080/10428194.2018.1466294. Epub 2018 May 9. PMID: 29741440.

Explore Compound Types